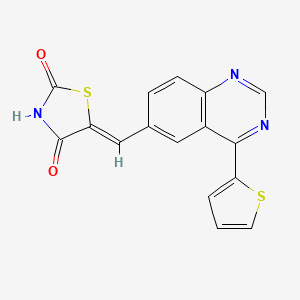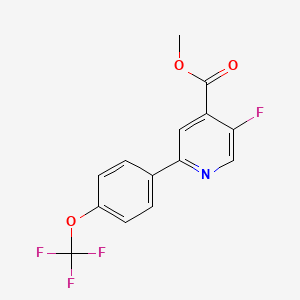
Methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C, and the reaction time can vary from a few hours to overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of fluorine atoms, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to the modulation of biological pathways. For example, it may inhibit specific enzymes or receptors, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluoro-5-(4-(trifluoromethoxy)phenyl)isonicotinate
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 5-Methyl-4-phenyl-2-(4-trifluoromethylphenyl)thiazole
Uniqueness
Methyl 5-fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinate is unique due to its specific substitution pattern and the presence of both fluorine and trifluoromethoxy groups.
Properties
Molecular Formula |
C14H9F4NO3 |
|---|---|
Molecular Weight |
315.22 g/mol |
IUPAC Name |
methyl 5-fluoro-2-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H9F4NO3/c1-21-13(20)10-6-12(19-7-11(10)15)8-2-4-9(5-3-8)22-14(16,17)18/h2-7H,1H3 |
InChI Key |
AIOUEMOSFZERBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1F)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


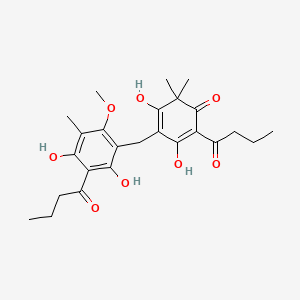
![Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15090454.png)
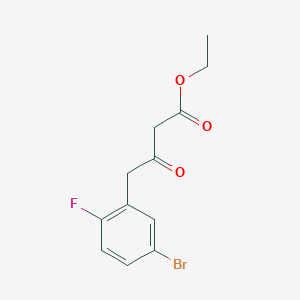
![[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B15090456.png)
![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide](/img/structure/B15090457.png)
![3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B15090458.png)
![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15090463.png)
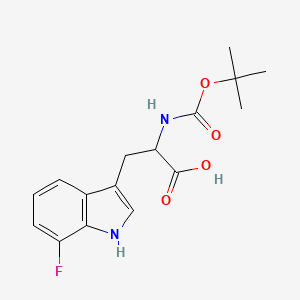
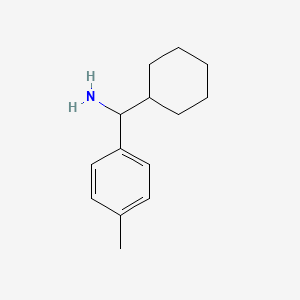

![1-[(4-Bromo-3-fluorophenyl)methyl]-3-fluoropyrrolidine](/img/structure/B15090494.png)
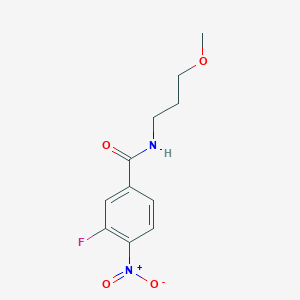
![2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B15090505.png)
